molecular formula C14H21ClN2O2 B4754383 2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide

2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide

Cat. No.: B4754383
M. Wt: 284.78 g/mol
InChI Key: PAFSKMFLHXFGCU-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro-substituted phenoxy group, a dimethylamino propyl chain, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide typically involves multiple steps:

    Formation of 4-chloro-2-methylphenol: This can be achieved through the chlorination of 2-methylphenol.

    Etherification: The 4-chloro-2-methylphenol is then reacted with chloroacetic acid to form 2-(4-chloro-2-methylphenoxy)acetic acid.

    Amidation: The 2-(4-chloro-2-methylphenoxy)acetic acid is then reacted with 3-(dimethylamino)propylamine under suitable conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the dimethylamino group.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.

    Substitution: The chloro group on the phenoxy ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or N-oxides.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will vary depending on the nucleophile used, potentially forming new ether or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide can be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

Biology

In biological research, this compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its structure suggests it could act as a ligand in binding studies.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. The presence of the dimethylamino group suggests potential activity as a central nervous system agent, while the phenoxy group might confer anti-inflammatory properties.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with receptors or enzymes, altering their activity. The dimethylamino group could facilitate binding to biological targets, while the phenoxy group might influence the compound’s overall pharmacokinetics and dynamics.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)acetic acid: This compound shares the phenoxy and chloro groups but lacks the dimethylamino propyl chain.

    N-(3-dimethylaminopropyl)-2-(4-chloro-2-methylphenoxy)acetamide: Similar structure but with variations in the positioning of functional groups.

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2/c1-11-9-12(15)5-6-13(11)19-10-14(18)16-7-4-8-17(2)3/h5-6,9H,4,7-8,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFSKMFLHXFGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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